Ethyl 1-cyano-2-fluorocyclopropanecarboxylate
CAS No.: 1706439-33-9
Cat. No.: VC2749606
Molecular Formula: C7H8FNO2
Molecular Weight: 157.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1706439-33-9 |
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Molecular Formula | C7H8FNO2 |
Molecular Weight | 157.14 g/mol |
IUPAC Name | ethyl 1-cyano-2-fluorocyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C7H8FNO2/c1-2-11-6(10)7(4-9)3-5(7)8/h5H,2-3H2,1H3 |
Standard InChI Key | RJLQSJLETXMONV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC1F)C#N |
Canonical SMILES | CCOC(=O)C1(CC1F)C#N |
Structural Properties and Characteristics
Ethyl 1-cyano-2-fluorocyclopropanecarboxylate features a three-membered cyclopropane ring substituted with three key functional groups: a cyano group, a fluorine atom, and an ethyl carboxylate group. The strained cyclopropane ring creates unique reactivity patterns, while the electron-withdrawing properties of both the cyano and fluoro substituents significantly influence the molecule's electronic properties and chemical behavior.
Molecular Structure
The compound contains a cyclopropane core with the following substituents:
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A cyano (-CN) group at position 1
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A fluorine atom at position 2
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An ethyl carboxylate group (-COOC₂H₅) also at position 1
This combination of functional groups creates a highly polarized molecule with distinct electrophilic sites. The strain energy within the cyclopropane ring, combined with the electron-withdrawing properties of the substituents, contributes to the compound's reactivity profile and potential applications in synthetic transformations.
Physical and Chemical Properties
While specific physical data for Ethyl 1-cyano-2-fluorocyclopropanecarboxylate is limited in the available literature, we can infer some properties based on structurally related compounds. The presence of the cyano and fluoro groups likely results in:
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Increased polarity compared to non-fluorinated analogs
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Enhanced stability of the cyclopropane ring due to electronic effects
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Distinctive reactivity patterns in nucleophilic substitution reactions
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Specific stereochemical preferences based on the relative positions of the functional groups
Synthetic Methodologies
Johnson–Corey–Chaykovsky Fluorocyclopropanation
One of the principal methods for synthesizing fluorinated cyclopropanes involves the Johnson–Corey–Chaykovsky (JCC) fluorocyclopropanation of double bonds. This approach has been successfully applied to synthesize structurally related compounds such as Ethyl-(1S*,3S*)-1-cyano-2-fluoro-3-phenylcyclopropane-1-carboxylate .
General Synthetic Procedure
The synthesis typically follows this general procedure:
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Preparation of a solution containing the appropriate alkene (typically an α,β-unsaturated ester with a cyano group) and a suitable sulfonium salt in dry 1,4-dioxane under inert atmosphere
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Addition of sodium hydride (60% in mineral oil) as a base
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Stirring at room temperature until reaction completion
This synthetic approach offers stereochemical control, allowing for the selective formation of specific isomers depending on the reaction conditions and substrate structure.
Alternative Synthetic Routes
Synthetic Method | Starting Materials | Reaction Conditions | Key Features |
---|---|---|---|
JCC Fluorocyclopropanation | α,β-Unsaturated nitriles | Sulfonium salt, NaH, dioxane, rt | Stereochemical control |
Halofluorination-Cyclization | Allyl cyanoacetates | Halogenating agent, fluoride source | Sequential approach |
Diazo Decomposition | Diazo compounds | Rhodium catalyst, fluorine source | Metal-catalyzed approach |
Ring-Closing Methods | Fluorinated open-chain precursors | Base-mediated conditions | Alternative cyclization strategy |
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the structural configuration of cyclopropane derivatives. For compounds similar to Ethyl 1-cyano-2-fluorocyclopropanecarboxylate, distinctive coupling patterns can be observed:
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¹H NMR typically shows characteristic signals for the cyclopropane protons, which appear as complex multiplets due to coupling with the fluorine atom
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¹⁹F NMR provides valuable information about the stereochemical configuration, with distinctive chemical shifts depending on the relative orientation of other substituents
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¹³C NMR reveals characteristic splitting patterns due to carbon-fluorine coupling
Based on related compounds, the cyclopropane ring protons often appear in the range of δ 1.5-3.0 ppm, with specific coupling constants that help determine the stereochemical configuration .
Mass Spectrometry
Mass spectrometric analysis of fluorinated cyclopropanes typically reveals characteristic fragmentation patterns, including:
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Molecular ion peak
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Loss of the ethyl group from the ester moiety
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Fragmentation of the cyclopropane ring
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Loss of HF as a common fragmentation pathway
Stereochemical Considerations
Isomeric Forms
Ethyl 1-cyano-2-fluorocyclopropanecarboxylate can exist in different stereoisomeric forms based on the relative orientation of the fluorine atom and other substituents. The most common isomers include:
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cis-isomer: where the fluorine and the ethyl carboxylate group are on the same face of the cyclopropane ring
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trans-isomer: where these groups are on opposite faces
The stereochemistry significantly impacts the compound's reactivity, stability, and potential applications.
Stereochemical Analysis
The stereochemical configuration can be determined through various analytical techniques:
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NMR analysis of coupling constants between ring protons
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X-ray crystallography for solid-state confirmation
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Comparison with authentic standards
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Chiral HPLC analysis for resolution of enantiomers
Comparative Analysis with Related Compounds
Structural Analogs
Structure-Activity Relationships
Applications in Organic Synthesis
As Building Blocks
Fluorinated cyclopropane derivatives like Ethyl 1-cyano-2-fluorocyclopropanecarboxylate serve as valuable building blocks in organic synthesis due to their unique reactivity. These compounds can participate in:
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Ring-opening reactions to generate functionalized fluorinated chains
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Cycloaddition reactions as three-carbon synthons
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Functional group transformations while maintaining the fluorinated cyclopropane core
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Stereoselective transformations leveraging the defined stereochemistry of the cyclopropane ring
In Medicinal Chemistry
The incorporation of fluorinated cyclopropanes into potential drug candidates offers several advantages:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Altered physicochemical properties including lipophilicity and membrane permeability
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Specific conformational constraints that can enhance target binding
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Unique hydrogen bonding capabilities that differ from traditional pharmacophores
Research Challenges and Future Directions
Current Limitations
Research on Ethyl 1-cyano-2-fluorocyclopropanecarboxylate faces several challenges:
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Limited synthetic methods for stereoselective preparation
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Challenges in controlling regioselectivity during ring-opening reactions
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Need for improved analytical methods to determine absolute stereochemistry
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Opportunities for developing catalytic asymmetric syntheses
Future Research Opportunities
Emerging research directions include:
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Development of new catalytic methods for asymmetric fluorocyclopropanation
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Exploration of novel ring-opening transformations to access complex fluorinated building blocks
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Investigation of potential applications in materials science
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Assessment of biological activities and structure-activity relationships
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Computational studies to understand the unique electronic properties of these systems
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